molecular formula C10H11NO3 B3032339 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1439900-09-0

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B3032339
CAS No.: 1439900-09-0
M. Wt: 193.20
InChI Key: QXCQOGBBDXKUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Molecular Formula: C₁₀H₁₁NO₃) is a dihydropyridine carboxylic acid derivative serving as a key synthetic intermediate in medicinal chemistry . This compound is of significant interest in oncology research, particularly in the development of novel antineoplastic agents. Scientific studies have demonstrated that derivatives of this dihydropyridine carboxylic acid scaffold exhibit potent cytotoxic activity against a range of cancer cell lines, including HCT-15 (colon), U251 (CNS), PC-3 (prostate), K-562 (leukemia), MCF-7 (breast), and SKLU-1 (lung) . Its core structure is instrumental in the synthesis of novel molecules designed to overcome multidrug resistance (MDR) in tumors, a major challenge in chemotherapy, potentially through mechanisms involving the induction of apoptosis and interaction with targets like the PARP-1 protein . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclobutyl-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-8(10(13)14)5-2-6-11(9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCQOGBBDXKUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701194184
Record name 3-Pyridinecarboxylic acid, 1-cyclobutyl-1,2-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-09-0
Record name 3-Pyridinecarboxylic acid, 1-cyclobutyl-1,2-dihydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 1-cyclobutyl-1,2-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Critical Parameters:

  • Temperature Control : Exceeding 80°C degrades the cyclobutane ring.
  • Solvent Choice : Tetrahydrofuran (THF) minimizes side reactions compared to DMSO.

Industrial-Scale Considerations

The CN101555205B patent emphasizes scalability through:

  • Cost-Effective Feedstocks : Ethylene glycol and dialkyl malonates are commodity chemicals.
  • Continuous Flow Systems : Tubular reactors improve heat transfer during exothermic cyclization steps.
  • Waste Minimization : Ether extraction and sodium sulfate drying streamline purification.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its potential pharmacological activities, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to known bioactive compounds suggests possible interactions with biological targets.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives of dihydropyridine compounds, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory drugs .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations makes it valuable in creating more complex molecules.

Synthetic Pathways

This compound can be synthesized through the cyclization of appropriate precursors. This method allows for the introduction of functional groups that can be further modified to yield diverse chemical entities.

Material Science Applications

In material science, this compound's unique properties are being explored for use in polymer chemistry and as a potential building block for novel materials.

Case Study: Polymer Development

Research has shown that incorporating 1-cyclobutyl-2-oxo-1,2-dihydropyridine derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly promising for developing high-performance materials used in coatings and composites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is versatile, with modifications at the 1-position (N-substituent) and 5-/6-positions significantly altering properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name (Substituent) Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Applications/Notes References
1-Cyclobutyl C₁₀H₁₁NO₃ 193.20 Not reported Not reported Building block for synthesis
1-Benzyl C₁₄H₁₁NO₃ 241.24 128–130 DMSO, methanol Intermediate in decarboxylation studies
1-Allyl C₉H₉NO₃ 179.17 Not reported Chloroform, methanol Studied for NMR spectral properties
1-(2,4-Dichlorobenzyl) C₁₃H₉Cl₂NO₃ 298.12 Not reported DMSO, chloroform Research chemical for biological assays
1-Methyl C₇H₇NO₃ 153.13 Not reported Ethanol, aqueous solvents Used in fungicide formulations
1-(3-Methoxybenzyl) C₁₄H₁₃NO₄ 259.26 Not reported Predicted in polar solvents Potential agrochemical applications
6-Cyclopropyl (positional isomer) C₉H₉NO₃ 179.17 Not reported Not reported Explored for ring-strain effects

Electronic and Steric Effects

  • Benzyl/Substituted Benzyl Groups : Electron-rich aromatic substituents (e.g., 3-methoxybenzyl) may improve solubility in organic solvents but increase susceptibility to oxidative metabolism .
  • Methyl/Allyl Groups : Smaller substituents like methyl or allyl reduce steric bulk, favoring reactions at the carboxylic acid group .

Biological Activity

Overview

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C10H11NO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. It has been studied for various pharmacological properties, particularly its neuroprotective and anticancer effects. This article compiles relevant research findings, including synthesis methods, biological assays, and mechanisms of action.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.2 g/mol
  • CAS Number : 1439900-09-0
  • SMILES Notation : C1CC(C1)N2C=CC=C(C2=O)C(=O)O

Synthesis

The synthesis of this compound typically involves:

  • Reaction of Meldrum’s acid with triethyl orthoformate and aniline.
  • Subsequent reaction with active methylene nitriles to form the desired product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro cytotoxic assays have shown that derivatives of this compound exhibit significant inhibition against various cancer cell lines, including:

  • U251 (human glioblastoma)
  • MCF-7 (human breast cancer)
  • HCT-15 (human colorectal adenocarcinoma)

In particular, certain derivatives demonstrated over 50% inhibition in the HCT-15 cell line, indicating promising anticancer activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineInhibition Percentage
U251>50%
MCF-7>50%
HCT-15>50%

The proposed mechanism of action for this compound involves its interaction with specific proteins involved in apoptosis pathways. For instance, docking studies have indicated a strong affinity for the PARP-1 protein, which plays a critical role in DNA repair and apoptosis. The binding interactions include hydrogen bonds and van der Waals contacts with key amino acids in the protein structure .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Preliminary studies suggest that it may modulate ion channels and receptors associated with neurodegenerative diseases, potentially offering therapeutic benefits against conditions like Alzheimer's disease .

Research Findings and Case Studies

A comprehensive study published in MDPI explored the synthesis and biological evaluation of novel dihydropyridine derivatives, including this compound. The study utilized in silico methods alongside empirical cytotoxicity assays to assess the efficacy of these compounds as antineoplastic agents .

Key Findings:

  • High binding affinity to PARP-1 suggests potential for inducing apoptosis in cancer cells.
  • Structural modifications can enhance cytotoxic activity while reducing toxicity to normal cells.

Q & A

Q. Example Protocol

StepReagents/ConditionsPurposeYield Optimization Tips
1Meldrum’s acid, triethyl orthoformate, aniline (0°C, DMF)Core formationMaintain anhydrous conditions to prevent side reactions
2Cyclobutylamine, TBTU, DIPEA (0°C → RT)Amide couplingUse TBTU as a coupling agent for efficiency
3Column chromatography (EtOAc/petroleum ether)PurificationOptimize solvent polarity to isolate minor isomers

How can structural contradictions between NMR and X-ray crystallography data be resolved during characterization?

Advanced Research Question
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, NMR may show averaged signals in solution, while X-ray structures reveal static conformations. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Use SHELXL for refining crystallographic data, accounting for disorder or hydrogen bonding patterns .
  • Compare computational models (DFT) with experimental data to validate dominant conformers .

Case Study
In a related compound (ZYL ligand), X-ray data confirmed a planar pyridine ring, while NMR suggested flexibility. MD simulations reconciled this by showing rapid interconversion in solution .

What strategies are effective for enhancing the compound’s bioactivity via structural modification?

Advanced Research Question
Modifications at the cyclobutyl or carboxylic acid groups can modulate target affinity. For instance:

  • Carboxamide derivatives : Replace -COOH with -CONHR to improve membrane permeability. shows cycloheptylamide derivatives exhibit enhanced endocannabinoid receptor binding (IC₅₀ < 1 µM) .
  • Substituent effects : Electron-withdrawing groups (e.g., -Br at position 5) increase acidity, potentially enhancing metal coordination in enzyme inhibition .

Q. Methodological Approach

ModificationSynthetic RouteBiological Assay
AmidationTBTU/DIPEA-mediated coupling Radioligand displacement assays (CB1/CB2 receptors)
HalogenationCuI/LiBr-catalyzed Grignard addition Enzyme inhibition (e.g., COX-2)

How can computational modeling predict the compound’s pharmacokinetic properties?

Basic Research Question
Tools like SwissADME or molecular docking (AutoDock Vina) estimate logP, solubility, and target binding. For example:

  • LogP calculation : The cyclobutyl group reduces hydrophilicity (predicted logP = 1.2), suggesting moderate blood-brain barrier penetration .
  • Docking studies : Pyridine-3-carboxylic acid derivatives show high affinity for metalloenzyme active sites due to chelation potential .

Q. Workflow

Generate 3D structures (Open Babel).

Perform docking against PDB structures (e.g., 5T1A for CB1 receptor).

Validate with MD simulations (NAMD/GROMACS) .

What analytical techniques are critical for purity assessment and isomer discrimination?

Basic Research Question

  • HPLC-MS : Resolves isomers using C18 columns (ACN/water gradient) and detects [M+H]+ ions (e.g., m/z 248.10 for brominated analogs) .
  • 1H NMR : Key diagnostic signals include cyclobutyl protons (δ 1.53–2.02 ppm, multiplet) and pyridinone H5 (δ 6.42 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (1660–1700 cm⁻¹ for C=O and CONHR groups) .

Advanced Research Question

  • Batch vs. Flow Chemistry : Transitioning from batch () to continuous flow improves heat transfer for exothermic steps (e.g., Grignard additions) .
  • Catalyst Recycling : Immobilize CuI on silica to reduce metal leaching in cross-couplings .
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable syntheses .

Scalability Case
A scaled-up synthesis of a related oxazolo-pyridine achieved 85% yield using Pd/C catalysis in toluene under reflux, demonstrating reproducibility at 1 kg scale .

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced Research Question
Low melting points and polymorphism complicate crystallization. Strategies include:

  • Solvent Screening : Use EtOAc/hexane mixtures for slow evaporation .
  • Additives : Introduce co-crystallizing agents (e.g., nicotinamide) to stabilize lattice structures .
  • Cryocooling : Flash-cooling (100 K) during X-ray data collection reduces thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.